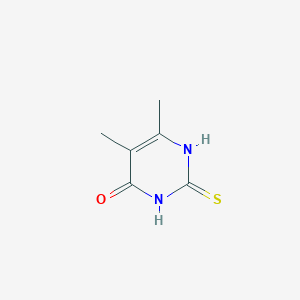
5,6-Dimethyl-2-thiouracil
Overview
Description
5,6-Dimethyl-2-thiouracil is a heterocyclic compound with the molecular formula C6H8N2OS. It is a derivative of thiouracil, characterized by the presence of two methyl groups at the 5th and 6th positions of the pyrimidine ring and a sulfur atom replacing the oxygen atom at the 2nd position. This compound is known for its applications in various fields, including medicinal chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-2-thiouracil typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,6-dimethyluracil with phosphorus pentasulfide (P2S5) in a suitable solvent like pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the thiouracil ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions can occur at the nitrogen atoms or the methyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiouracil derivatives.
Scientific Research Applications
5,6-Dimethyl-2-thiouracil has been utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-HIV activity and as a standard for quantifying thyreostats in biological samples.
Industry: Employed in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-thiouracil involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to inhibit certain enzymes, such as those involved in the synthesis of thyroid hormones. The sulfur atom in the thiouracil ring plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
6-Propyl-2-thiouracil: Another thiouracil derivative used in the treatment of hyperthyroidism.
6-Phenyl-2-thiouracil: Known for its potential anti-cancer properties.
2-Mercaptobenzimidazole: Used as an antioxidant and corrosion inhibitor.
Uniqueness of 5,6-Dimethyl-2-thiouracil: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 5th and 6th positions enhances its stability and reactivity compared to other thiouracil derivatives .
Properties
IUPAC Name |
5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAKRQUSGACTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182653 | |
| Record name | 5,6-Dimethylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28456-54-4 | |
| Record name | 5,6-Dimethyl-2-thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28456-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil, 5,6-dimethyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28456-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dimethylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dimethyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the prominent hydrogen bonding patterns observed in the crystal structures of 5,6-dimethyl-2-thiouracil and its derivatives?
A1: Crystallographic studies reveal that this compound and its derivatives frequently display R²(²(8)) hydrogen bonding patterns. These patterns are characterized by either two N-H···S hydrogen bonds [, , ] or a mixture of N-H···S and N-H···O hydrogen bonds []. The specific pattern observed can be influenced by the presence and nature of co-crystallized molecules.
Q2: How do metal ions interact with this compound?
A2: Divalent metal ions, such as Cu²⁺, Pb²⁺, Cd²⁺, Ni²⁺, and Zn²⁺, readily form complexes with this compound []. The initial interaction involves covalent bonding of the metal ion to the anionic sulfur of the thiouracil molecule. This interaction is influenced by the pKa of the thiouracil, with higher pKa values leading to more stable complexes [].
Q3: What is the significance of tautomerization in the metal complexation behavior of this compound?
A3: The ability of this compound to tautomerize and form an ionizable sulfhydryl group is crucial for its metal complexation behavior. When tautomerization is blocked, either by structural modifications like N,N'-diethyl substitution or by alkylation of the sulfur atom, metal complexation is significantly hindered [, ]. This highlights the importance of the sulfhydryl group as the primary site for metal binding.
Q4: Can you describe the different types of metal complexes formed by this compound?
A4: this compound forms various complexes with divalent metal ions. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
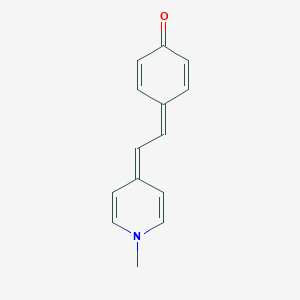
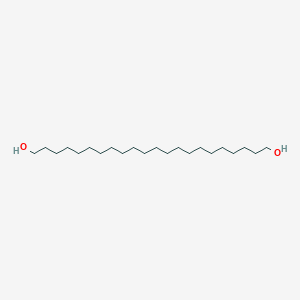
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
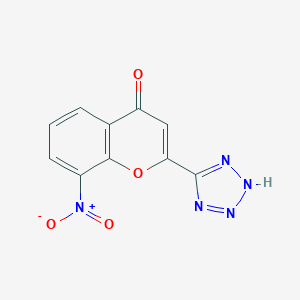
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
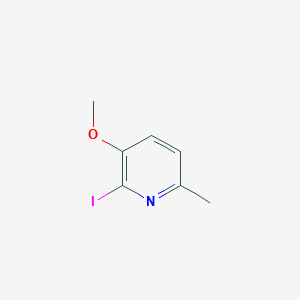
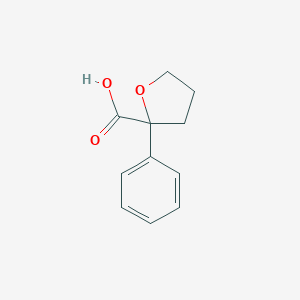
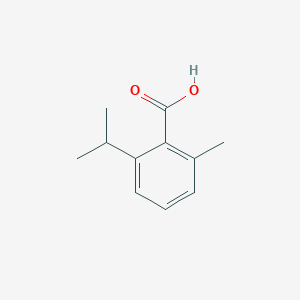
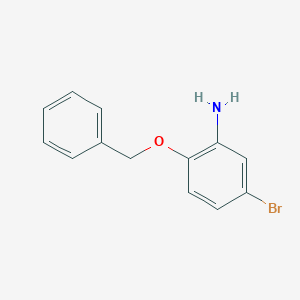
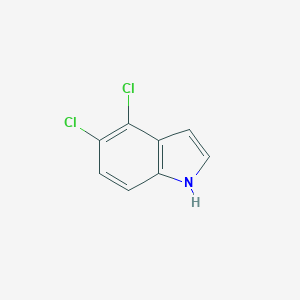


![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
